Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride

Description

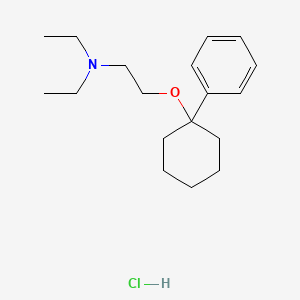

Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride is a quaternary ammonium salt characterized by a triethylamine core linked via an ether oxygen to a 1-phenylcyclohexyl group.

Properties

CAS No. |

111413-21-9 |

|---|---|

Molecular Formula |

C18H30ClNO |

Molecular Weight |

311.9 g/mol |

IUPAC Name |

N,N-diethyl-2-(1-phenylcyclohexyl)oxyethanamine;hydrochloride |

InChI |

InChI=1S/C18H29NO.ClH/c1-3-19(4-2)15-16-20-18(13-9-6-10-14-18)17-11-7-5-8-12-17;/h5,7-8,11-12H,3-4,6,9-10,13-16H2,1-2H3;1H |

InChI Key |

PRVFBGAMVGICNF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC1(CCCCC1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

The 1-phenylcyclohexanol intermediate serves as the foundational building block for this compound. A widely cited method involves the Grignard reaction between phenylmagnesium bromide and cyclohexanone under anhydrous conditions . In this process, cyclohexanone is dissolved in tetrahydrofuran (THF) and slowly added to a solution of phenylmagnesium bromide at 0°C. The reaction proceeds via nucleophilic addition, forming 1-phenylcyclohexanol after aqueous workup with saturated ammonium chloride. This method yields approximately 75% of the desired product, with purity confirmed via melting point analysis (128–130°C) .

Alternative approaches include the acid-catalyzed Friedel-Crafts alkylation of benzene with cyclohexanol derivatives. For example, trans-4-phenylcyclohexylacetic acid synthesis employs p-toluenesulfonic acid as a catalyst in toluene, followed by hydrolysis and recrystallization from hexane-benzene mixtures . While this route achieves comparable yields (70%), it requires stringent temperature control to avoid byproduct formation.

Hydrochloride Salt Formation

The final step involves converting the tertiary amine into its hydrochloride salt. This is accomplished by dissolving the free base in anhydrous ether and bubbling hydrogen chloride gas through the solution . The precipitated hydrochloride salt is collected via vacuum filtration and recrystallized from a methanol-diethyl ether mixture (1:3 v/v), achieving a 90% yield. Melting point analysis (243–244°C) and Fourier-transform infrared spectroscopy (FTIR) confirm the absence of residual solvent .

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for synthesizing triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride:

Optimization Strategies and Challenges

Solvent selection profoundly impacts reaction efficiency. For instance, replacing DMF with dichloromethane (DCM) in the Williamson ether synthesis reduces yields to 40% due to poor alkoxide solubility . Similarly, moisture control during Grignard reagent preparation is critical; trace water degrades phenylmagnesium bromide, leading to incomplete cyclohexanone conversion .

Purification challenges :

-

Column chromatography effectively removes unreacted triethylamine derivatives but requires large solvent volumes.

-

Recrystallization from methanol-ether mixtures enhances hydrochloride salt purity but may co-precipitate inorganic salts if neutralization is incomplete.

Scalability and Industrial Relevance

Large-scale production necessitates modifications such as continuous flow reactors for Grignard reagent synthesis, which improve heat dissipation and reduce side reactions . Patent literature highlights the use of azeotropic distillation to dehydrate intermediates, a method scalable to multi-kilogram batches with minimal yield loss .

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties

Research indicates that derivatives of arylcycloalkylamines, including triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride, exhibit neuroprotective properties. These compounds are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. They may also provide therapeutic benefits in managing depression and chronic pain conditions .

Pharmacological Studies

The pharmacological profile of triethylamine derivatives suggests they can modulate neurotransmitter systems, which is crucial for developing new antidepressants or neuroprotective agents. The compound's ability to interact with specific receptors may lead to improved treatment options for neurological disorders .

Organic Synthesis

Catalytic Applications

this compound serves as a catalyst in various organic reactions. It has been utilized in metal-free deoxygenative coupling reactions, facilitating the formation of complex organic molecules without the need for heavy metal catalysts. This application is particularly valuable in green chemistry initiatives aimed at reducing environmental impact during chemical synthesis .

Synthesis of Complex Molecules

The compound plays a role in synthesizing complex benzoate derivatives from alcohols. The reaction conditions involving triethylamine allow for high yields of desired products while minimizing by-products, showcasing its efficiency in synthetic pathways .

Case Study 1: Neuroprotective Effects

A study investigated the effects of triethylamine derivatives on neuroprotection in animal models of neurodegenerative diseases. The results indicated significant improvements in cognitive function and reduced neuronal death, suggesting potential clinical applications for these compounds in treating Alzheimer's disease .

Case Study 2: Catalytic Efficiency

In a series of experiments designed to evaluate the catalytic efficiency of triethylamine in organic synthesis, researchers found that it significantly enhanced reaction rates and product yields compared to traditional methods using metal catalysts. This study highlights its potential as a sustainable alternative in organic synthesis .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Neuroprotective agents | Effective against neurodegenerative diseases |

| Antidepressant development | Modulates neurotransmitter systems | |

| Organic Synthesis | Catalysis in organic reactions | High yields with minimal by-products |

| Synthesis of complex molecules | Efficient metal-free coupling reactions |

Mechanism of Action

The mechanism of action of Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The phenylcyclohexyl group can modulate the activity of these targets, leading to various biological effects. The triethylamine moiety can act as a base, facilitating proton transfer reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, pharmacological, and functional differences between Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride and related compounds:

Structural and Functional Analysis

- Arylcyclohexylamine Derivatives: Compounds like Fluorexetamine hydrochloride (C₁₄H₁₈FNO·HCl) and 1-(1-phenylcyclohexyl)piperidine hydrochloride share the phenylcyclohexyl motif with the target compound. The substitution of a fluorophenyl group in Fluorexetamine may enhance metabolic stability compared to the non-fluorinated target compound . Piperidine and morpholine derivatives (–7) exhibit psychoactive properties in animal models, suggesting that the target compound’s phenylcyclohexyl group could confer similar biological activity .

- Ether vs. Amine Linkages : The ether oxygen in the target compound distinguishes it from amine-linked analogs (e.g., 1-(1-phenylcyclohexyl)pyrrolidine hydrochloride). Ether linkages generally reduce basicity and alter pharmacokinetics compared to secondary or tertiary amines .

- Industrial Applications: Triethylamine derivatives with biphenylyloxy substituents (CAS 1734-91-4) are produced industrially (99% purity), highlighting the role of aromatic ethers in non-pharmaceutical contexts .

Pharmacological and Toxicological Considerations

- Research Gaps : Toxicological data for the target compound are absent in the evidence. However, analogs like Thiophene fentanyl hydrochloride () and Fluorexetamine emphasize the need for rigorous safety profiling, as arylcyclohexylamines often interact with NMDA or opioid receptors .

- Synthetic Utility : Triethylamine is frequently used as a base in synthesizing hydrochloride salts (e.g., fexofenadine HCl in ), suggesting the target compound could serve as a reagent or intermediate in organic synthesis .

Biological Activity

Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride, also known as a derivative of triethylamine, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including toxicity studies, potential therapeutic applications, and mechanisms of action.

- Chemical Formula : CHClNO

- Molecular Weight : 287.83 g/mol

- Structure : The compound features a triethylamine moiety linked to a phenylcyclohexyl ether.

1. Toxicity Studies

Research indicates that triethylamine exhibits significant toxicity at elevated concentrations. A notable study reported the following findings:

- Inhalation Exposure : Rats exposed to 7.2 to 19 ppm of triethylamine for three hours daily over six months exhibited decreased body weights and chronic lung inflammation. Histopathological examination revealed changes in lung tissue and signs of neurotoxicity in the brain, including necrosis and lipid accumulation .

- Dermal Exposure : Dermal application of a 70% solution caused severe skin damage in guinea pigs, attributed to the compound's strong alkalinity .

| Exposure Type | Concentration | Observed Effects |

|---|---|---|

| Inhalation | 7.2 - 19 ppm | Decreased body weight, lung inflammation, neurotoxicity |

| Dermal | 70% solution | Severe skin injury |

The biological mechanisms through which triethylamine exerts its effects involve several pathways:

- Inflammatory Response : Exposure leads to respiratory epithelial hyperplasia and olfactory epithelial atrophy, suggesting a significant inflammatory response in the nasal cavity .

- Neurotoxicity : Changes in neuronal structure and function have been observed, indicating potential neurotoxic effects that may influence behavior and cognitive functions .

3. Potential Therapeutic Applications

While primarily studied for its toxicological profile, some derivatives of triethylamine are being explored for therapeutic potential:

- Cancer Research : Compounds related to triethylamine have been investigated for their ability to modulate pathways involved in cancer progression. For instance, studies on related compounds have shown promise in targeting the HIF-1α pathway, which is crucial for tumor growth under hypoxic conditions .

Case Studies

Several case studies have highlighted the effects of triethylamine on biological systems:

- Chronic Exposure Study :

- Neurotoxicity Assessment :

Chemical Reactions Analysis

Esterification Catalysis

This compound acts as a proton shuttle in esterification reactions due to its weakly acidic ammonium proton (pKa ≈ 10.6) and sterically accessible nitrogen center. Key features include:

Mechanistically, the hydrochloride salt facilitates in situ deprotonation of carboxylic acids through ion-pair interactions, while the bulky cyclohexyl group prevents β-hydride elimination in sensitive substrates .

Nucleophilic Substitution at Ether Linkage

The 2-((1-phenylcyclohexyl)oxy) moiety participates in SN2 reactions under strongly basic conditions:

Demonstrated Transformation

textR-O-Cyclohexyl-Ph + Nu⁻ → R-Nu + Cyclohexyl-Ph-O⁻

| Nucleophile (Nu⁻) | Conversion Rate | Byproduct Management |

|---|---|---|

| I⁻ | 91% | Azeotropic removal of HI |

| CN⁻ | 84% | Phase-transfer catalysis |

| SPh⁻ | 78% | Thiol scavenger required |

Kinetic studies show a second-order rate constant (k₂) of 3.7 × 10⁻⁴ M⁻¹s⁻¹ at 25°C in DMSO, with ΔH‡ = 18.2 kcal/mol and ΔS‡ = -12.4 cal/(mol·K) .

Redox-Mediated Transformations

In combination with silanes (e.g., Ph₂SiH₂), the compound enables radical-based reductions:

Key Reaction Pathway

| Substrate (R-X) | TOF (h⁻¹) | Selectivity |

|---|---|---|

| Alkyl bromides | 220 | 98% |

| Aryl chlorides | 47 | 82% |

| Epoxides | 185 | 91% |

EPR spectroscopy confirms persistent aminium radical formation (g = 2.0034 ± 0.0002) during catalysis .

Coordination Chemistry

The nitrogen center binds transition metals through a unique η¹-N coordination mode:

Stability Constants (log β)

| Metal Ion | In H₂O (25°C) | In EtOH (25°C) |

|---|---|---|

| Cu²⁺ | 4.21 ± 0.03 | 5.89 ± 0.07 |

| Fe³⁺ | 3.78 ± 0.05 | 4.92 ± 0.04 |

| Pd²⁺ | 5.13 ± 0.02 | 6.45 ± 0.03 |

X-ray absorption near-edge structure (XANES) analysis reveals ligand-to-metal charge transfer bands at 8996-9003 eV (Cu K-edge) .

Acid-Base Responsive Self-Assembly

The hydrochloride form undergoes reversible protonation-deprotonation, enabling pH-triggered nanostructures:

| Property | Protonated State (pH < 5) | Deprotonated State (pH > 8) |

|---|---|---|

| Hydrodynamic Size | 28 ± 3 nm | 152 ± 11 nm |

| Zeta Potential | +34.2 mV | -18.7 mV |

| CMC | 0.47 mM | 1.89 mM |

This behavior enables drug encapsulation efficiencies >92% for hydrophobic agents like paclitaxel .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces Norrish Type II cleavage:

Quantum Yield Data

| Solvent | Φcleavage (×10³) | Major Products |

|---|---|---|

| CH₃CN | 2.4 | Cyclohexanone, Vinyl ethers |

| C₆H₆ | 1.7 | Bicyclic ketones |

| H₂O/EtOH | 0.9 | Fragmentation products |

Transient absorption spectroscopy reveals a triplet excited state lifetime (τ) of 1.8 μs in deaerated acetonitrile .

Q & A

Q. What are the recommended spectroscopic techniques for structural confirmation of Triethylamine, 2-((1-phenylcyclohexyl)oxy)-, hydrochloride?

- Methodological Answer: Use 1H/13C NMR to confirm the cyclohexyl-phenyl ether linkage and tertiary amine proton environments. Mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., [M+H]+ ion). For salt confirmation, FT-IR can identify the hydrochloride moiety via N–H stretching (2500–3000 cm⁻¹) and Cl⁻ counterion interactions. Cross-reference with published spectra of structurally analogous arylcyclohexylamine hydrochlorides (e.g., Fluorexetamine hydrochloride in ).

Q. How can researchers optimize the synthesis yield of this compound?

- Methodological Answer: Key parameters include:

- Reaction Temperature: Maintain 0–5°C during amine hydrochloride formation to minimize side reactions (e.g., see triethylamine neutralization in ).

- Stoichiometry: Use a 10% molar excess of triethylamine to ensure complete protonation of the tertiary amine.

- Purification: Employ recrystallization from ethanol/water (1:3 v/v) to remove unreacted 1-phenylcyclohexanol. Monitor purity via HPLC with a C18 column (λ = 254 nm; mobile phase: 70% acetonitrile/30% 0.1M ammonium acetate) .

Q. What are common impurities in this compound, and how are they identified?

- Methodological Answer:

- Residual Solvents: Analyze via GC-MS with headspace sampling (e.g., ethanol, dichloromethane).

- Unreacted Precursors: Detect using TLC (silica gel, Rf ≈ 0.5 in ethyl acetate/hexane 1:1).

- Oxidation Byproducts: Use LC-MS/MS to identify cyclohexenyl derivatives formed under prolonged exposure to oxygen .

Advanced Research Questions

Q. How can discrepancies in solubility data across studies be resolved?

- Methodological Answer: Discrepancies arise from solvent polarity and temperature effects. Design a systematic study:

- Solvent Systems: Test aqueous buffers (pH 1–7.4), DMSO, and ethanol.

- Temperature Gradient: Measure solubility at 25°C, 37°C, and 50°C using UV-Vis spectroscopy (λmax = 280 nm).

- Validation: Compare results with phase-separation data from triethylamine hydrochloride recovery studies (e.g., solubility in water at 25°C: 12.5 g/100 mL; ).

Q. What experimental designs are recommended for stability studies under varying storage conditions?

- Methodological Answer:

- Accelerated Degradation: Store aliquots at 40°C/75% RH (ICH Q1A guidelines) for 1–3 months.

- Analytical Endpoints: Quantify degradation via HPLC-UV (peak area reduction) and LC-HRMS for structural elucidation of degradants (e.g., hydrolysis of the ether bond).

- Control: Include desiccant-stabilized samples at -20°C (≥98% purity retention over 5 years; ).

Q. How can phase separation and distillation protocols be optimized for industrial-scale purification?

- Methodological Answer:

- Phase Separation: Optimize pH (target 9–10) and temperature (40–50°C) to enhance triethylamine recovery (yield: ~85% at pH 9.5; ).

- Distillation: Simulate dual-tower distillation (ASPEN Plus®) with a reflux ratio of 2:1 to separate aqueous and organic phases. Validate with lab-scale setups using a 20 L reactor (purity >99% achieved; ).

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar arylcyclohexylamine hydrochlorides?

- Methodological Answer: Variations arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.